molecular formula C22H18N2O3S B3129638 2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole CAS No. 339104-30-2

2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole

Cat. No. B3129638
CAS RN: 339104-30-2
M. Wt: 390.5 g/mol
InChI Key: ADZJDKCBFKJEMA-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles have been synthesized by various research groups for a wide range of applications . The current compilation covers the synthesis of all regioisomeric forms taking representative examples .


Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .

Mechanism of Action

While the specific mechanism of action for “2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole” is not available, oxadiazoles have been found to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity, etc .

Future Directions

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have a wide range of applications and are being further studied for their potential uses .

properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfonyl]phenyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-16-11-13-17(14-12-16)15-28(25,26)20-10-6-5-9-19(20)22-24-23-21(27-22)18-7-3-2-4-8-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZJDKCBFKJEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole
Reactant of Route 2
2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole
Reactant of Route 3
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2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole
Reactant of Route 5
2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole
Reactant of Route 6
2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole

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